molecular formula C8H3F2NO B6305414 2,3-Difluoro-5-formylbenzonitrile CAS No. 1807274-74-3

2,3-Difluoro-5-formylbenzonitrile

Cat. No.: B6305414
CAS No.: 1807274-74-3
M. Wt: 167.11 g/mol
InChI Key: KZGAMKRGVDBDBN-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-formylbenzonitrile is a useful research compound. Its molecular formula is C8H3F2NO and its molecular weight is 167.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 167.01827004 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-5-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGAMKRGVDBDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Modern Organic Synthesis

The primary significance of 2,3-Difluoro-5-formylbenzonitrile in contemporary organic synthesis lies in its utility as a key intermediate for the preparation of high-value compounds, most notably in the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures.

The most prominent example of its application is in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is used in the treatment of certain types of cancers. sigmaaldrich.com In the synthesis of an Olaparib intermediate, this compound can be reacted with a phosphonate (B1237965) reagent to introduce a key side chain. nih.gov This reaction highlights the utility of the formyl group in carbon-carbon bond formation. The nitrile and difluoro-substituted aromatic ring remain intact during this transformation, ready for subsequent chemical modifications.

Beyond this specific application, the inherent reactivity of its functional groups makes this compound a versatile building block. The formyl group can undergo a wide range of reactions, including oxidations, reductions, and various olefination and condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. The difluorinated benzene (B151609) ring provides a stable scaffold that can influence the electronic properties and biological activity of the final molecule.

Context Within Fluorinated Aromatic Compounds Research

The study and application of 2,3-Difluoro-5-formylbenzonitrile are situated within the broader and rapidly expanding field of fluorinated aromatic compounds research. The introduction of fluorine atoms into organic molecules can have profound effects on their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorinated aromatic compounds are of particular interest in medicinal chemistry. The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. The carbon-fluorine bond is also very strong, which can enhance the thermal and chemical stability of a compound. Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

The research into fluorinated benzonitriles, such as this compound, is driven by the desire to create novel molecular scaffolds for drug discovery. These compounds serve as versatile starting materials for the synthesis of a wide array of more complex fluorinated heterocycles and other carbocyclic systems. The presence of the nitrile group provides a convenient handle for further chemical elaboration, allowing for the construction of diverse compound libraries for biological screening.

Overview of Key Research Areas and Challenges

Established Synthetic Routes to Difluorinated Formylbenzonitriles

Established methods for synthesizing difluorinated formylbenzonitriles often involve classical organic reactions, which have been refined over time for improved efficiency and yield. These routes typically fall into categories such as cyano-deshalogenation, oxidative formylation, and multi-step convergent syntheses.

Synthesis via Cyano-Deshalogenation Reactions

A common and direct approach to forming the benzonitrile (B105546) moiety is through the displacement of a halogen atom with a cyanide group, a process known as cyano-deshalogenation. A notable example is the Rosenmund-von Braun reaction, which traditionally uses superstoichiometric amounts of copper(I) cyanide at high temperatures to convert an aryl halide to an aryl nitrile. nih.gov A specific application of this type of reaction involves heating 3-bromo-4-fluorobenzaldehyde with cuprous cyanide to produce 2-fluoro-5-formylbenzonitrile (B141211). chemicalbook.comguidechem.com Another variation starts with 4-fluorobenzaldehyde, which undergoes bromination followed by cyanidation to yield the target product. google.com

More contemporary methods utilize palladium catalysis, which often allows for milder reaction conditions and greater functional group tolerance. nih.gov Palladium-catalyzed cyanation can be achieved using various cyanide sources, including potassium cyanide, sodium cyanide, and zinc cyanide. acs.org To mitigate the toxicity of these reagents, less hazardous alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been successfully employed in palladium-catalyzed reactions. nih.govacs.orgrsc.org These reactions have been optimized to proceed at lower temperatures and with low catalyst loadings, making them more practical for industrial applications. nih.govorganic-chemistry.org

Interactive Data Table: Comparison of Cyanation Methods
MethodCyanide SourceCatalystConditionsAdvantagesDisadvantagesCitations
Rosenmund-von BraunCuCNNoneHigh TemperatureDirect conversionStoichiometric copper, harsh conditions nih.govguidechem.com
Palladium-CatalyzedKCN, NaCN, Zn(CN)2Palladium ComplexesMildHigh functional group toleranceToxic cyanide sources acs.org
Palladium-CatalyzedK4[Fe(CN)6]Palladium ComplexesMildNon-toxic cyanide source, low catalyst loadingMay require specific ligands and solvents nih.govrsc.orgorganic-chemistry.org

Oxidative Approaches to Formyl Group Introduction

The introduction of a formyl group (–CHO) onto an aromatic ring is a key transformation in the synthesis of formylbenzonitriles. wikipedia.org Oxidative methods provide a direct route to this functionality. One such approach involves the oxidation of a methyl group on the benzonitrile ring. Another strategy is the oxidation of an intermediate alcohol. For instance, a multi-step synthesis of 2-fluoro-5-formylbenzonitrile involves the oxidation of an intermediate alcohol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to yield the final product. chemicalbook.comgoogle.com

Recent advancements have explored oxidative formylation reactions that can proceed under milder conditions. thieme-connect.de These methods often employ a hydride source, such as triphenylsilane, in conjunction with a suitable catalyst. thieme-connect.de While not yet specifically detailed for this compound in the provided context, these developing oxidative techniques represent a promising area for future synthetic improvements.

Multi-step Convergent Syntheses

Multi-step convergent syntheses involve the preparation of separate, complex fragments of the target molecule, which are then combined in the final stages. This approach can be highly efficient for constructing complex molecules like this compound. A documented multi-step synthesis for this compound begins with o-fluorobenzonitrile. google.com The process involves the following key transformations:

Step 1: Reaction of o-fluorobenzonitrile with an aldehyde and a halide under acidic conditions to form an intermediate. google.com

Step 2: Hydrolysis of this intermediate to yield a second intermediate compound. google.com

Step 3: Oxidation of the second intermediate to afford the final 2-fluoro-5-formylbenzonitrile. google.com

This particular route is noted for its mild reaction conditions, avoiding high temperatures and pressures, as well as highly toxic reagents like liquid bromine and cuprous cyanide. google.com The efficiency of each step and the reduction in hazardous waste make it a cost-effective and industrially viable method. google.com The use of flow chemistry, where reactions are carried out in continuous streams, has also been explored for multi-step syntheses of complex molecules, offering benefits such as rapid optimization and improved safety. tue.nlsyrris.jp

Advanced and Novel Synthetic Strategies

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of advanced strategies, including cascade reactions and novel metal-catalyzed coupling techniques.

Development of Efficient Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single pot without the need to isolate intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov Cascade reactions involving ortho-carbonyl-substituted benzonitriles have been developed to synthesize various heterocyclic compounds. nih.gov While a specific cascade reaction for the direct synthesis of this compound is not explicitly detailed, the principles of these reactions are applicable. For instance, cascade reactions can be initiated by a Michael addition followed by intramolecular cyclization and other transformations to build complex molecular architectures. nih.gov The development of such a process for difluorinated formylbenzonitriles could represent a significant advancement in their synthesis. Research in this area has explored both metal-catalyzed and metal-free cascade reactions. nih.govnih.govresearchgate.net

Metal-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. dntb.gov.uaresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of benzonitriles from aryl halides and pseudohalides. rsc.org These methods have evolved significantly since their initial discovery, with continuous improvements in catalysts, ligands, and reaction conditions. rsc.orgrsc.org

The development of robust palladium catalysts has allowed for the cyanation of even less reactive aryl chlorides under relatively mild conditions. nih.govrsc.org These catalytic systems often exhibit broad substrate scope and functional group tolerance, which is crucial for the synthesis of highly functionalized molecules like this compound. nih.gov Furthermore, transition metal catalysis extends to the introduction of the difluoroalkyl groups themselves, providing alternative synthetic disconnections. nih.gov The strategic application of these powerful coupling reactions continues to be a major focus in the development of efficient and practical routes to complex benzonitrile derivatives.

Green Chemistry Approaches in Formylbenzonitrile Preparation

One key area of development is the replacement of hazardous reagents. For instance, some traditional methods for introducing a cyano group involve highly toxic cyanide sources like cuprous cyanide. google.com Green chemistry seeks to replace these with safer alternatives. google.com Similarly, the use of less toxic and more easily handled dehydrating agents in reactions, such as replacing phosphoryl trichloride (B1173362) with p-toluenesulfonyl chloride for the synthesis of isocyanides from N-formamides, exemplifies a move towards greener protocols. rsc.org This approach significantly reduces the E-factor (Environmental Factor), a measure of the mass of waste generated per unit of product. rsc.org

The choice of solvent is another critical aspect of green synthesis. The use of deep eutectic solvents (DES), which are often biodegradable, non-hazardous, and economical, presents a greener alternative to volatile organic compounds (VOCs). researchgate.net These solvents can be recovered and reused, further enhancing the sustainability of the process. researchgate.net Additionally, the use of agro-waste derived catalysts and solvents, such as those extracted from orange peels, in conjunction with solvents like glycerol, is being explored for the synthesis of related heterocyclic compounds, demonstrating a commitment to utilizing renewable resources. nih.gov The ideal green synthesis would involve reactions carried out in water or another environmentally benign solvent, at ambient temperature, and with high atom economy. nih.govmdpi.com

Role of Precursors and Reagents in Synthetic Pathways

Utilization of Halogenated Benzaldehyde Precursors

Halogenated benzaldehydes, particularly 2,3-difluorobenzaldehyde (B42452), serve as crucial precursors in the synthesis of this compound and its analogues. ontosight.aichemimpex.com 2,3-Difluorobenzaldehyde is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the fluorine atoms can significantly influence the biological activity and stability of the final compound. ontosight.aichemimpex.com Its synthesis can be achieved through methods such as the direct formylation of 1,2-difluorobenzene. google.com

The presence of the aldehyde group in 2,3-difluorobenzaldehyde allows for a variety of chemical transformations. ontosight.ai However, the synthesis of the target molecule, this compound, from this precursor would require the introduction of a cyano group at the 5-position, a process that can be challenging and may require multi-step procedures. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the bromination of 2,3-difluorobenzaldehyde at the 5-position, followed by a cyanation reaction. A similar strategy has been reported for the synthesis of 2-fluoro-5-formylbenzonitrile from 4-fluorobenzaldehyde, which undergoes bromination and subsequent cyanidation. google.com

Oxidizing Agents and Cyanating Reagents

In synthetic pathways that build the formyl and cyano groups onto a pre-existing difluorinated benzene (B151609) ring, oxidizing and cyanating agents play a pivotal role. For instance, a common strategy involves the oxidation of a methyl or hydroxymethyl group to an aldehyde. A patent for the preparation of the analogue 2-fluoro-5-formylbenzonitrile describes the oxidation of an intermediate alcohol to the final aldehyde product. google.com A variety of oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity.

Oxidizing Agent Typical Application
Potassium permanganateStrong oxidizing agent for various transformations.
Manganese dioxideMild oxidizing agent, often used for allylic and benzylic alcohols.
Pyridinium chlorochromate (PCC)Used for the oxidation of primary alcohols to aldehydes. chemicalbook.com
Sodium hypochloriteA common and relatively inexpensive oxidizing agent. google.com

The introduction of the nitrile functional group is another critical step. Traditional methods often relied on toxic reagents such as copper(I) cyanide in the Rosenmund-von Braun reaction. tcichemicals.com Modern synthetic chemistry, however, has seen the development of a range of cyanating reagents with varying reactivity and safety profiles. tcichemicals.com These can be used in palladium-catalyzed cross-coupling reactions or for the direct cyanation of various substrates. tcichemicals.com The choice of cyanating agent is crucial for achieving high yields and avoiding unwanted side reactions.

Cyanating Reagent Type Examples Notes
Traditional Inorganic CyanidesPotassium cyanide, Copper(I) cyanideHighly toxic, often requiring stringent safety protocols. tcichemicals.com
OrganocyanidesBenzyl thiocyanate, Ethyl cyanoacetateServe as cyanide ion sources for direct cyanation. tcichemicals.com
Electrophilic Cyanating Agents1-CyanobenzotriazoleA stable, crystalline solid used for C-cyanation of carbanions. semanticscholar.org
Palladium-Catalyzed ReagentsVarious, used in cross-coupling reactionsOffer a versatile method for cyanation. tcichemicals.com

Phosphonate (B1237965) Reagents in Olefination Strategies

The aldehyde functionality of this compound makes it a suitable substrate for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an alkene with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org The HWE reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. organicchemistrydata.org

The general mechanism involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then adds to the carbonyl carbon of the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkyl phosphate (B84403) salt to form the alkene. wikipedia.org A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed during workup. wikipedia.orgorganic-chemistry.org

While a specific application of the HWE reaction to this compound is not explicitly detailed, the reactivity of the aldehyde group suggests its feasibility. The reaction would proceed as follows:

Deprotonation: A suitable base (e.g., NaH, NaOMe, BuLi) deprotonates the phosphonate reagent to generate the phosphonate carbanion. organic-chemistry.org

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of this compound.

Elimination: The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct.

The specific phosphonate reagent used would determine the nature of the resulting alkene. For example, reacting this compound with a phosphonate ester containing an additional functional group would lead to a more complex, functionalized alkene. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the phosphonate reagent. organicchemistrydata.orgnrochemistry.com

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction parameters and consideration of scalability factors. For the synthesis of this compound, this involves maximizing yield and purity while ensuring a safe and efficient process.

A patent for the preparation of the related compound 2-fluoro-5-formylbenzonitrile provides a detailed example of process optimization. google.com The procedure is broken down into distinct steps, with specific reaction conditions, including temperature, reaction time, and reagent quantities, clearly defined. google.com For example, the hydrolysis of an intermediate is carried out at 90°C, with the reaction progress monitored by HPLC until the starting material is consumed. google.com The subsequent oxidation step is performed at room temperature, again with HPLC monitoring to ensure complete conversion. google.comchemicalbook.com The final product is then purified by recrystallization to achieve a high purity of >97% with a yield of 65%. google.comchemicalbook.com

When scaling up a synthesis, several factors must be carefully managed:

Temperature Control: Exothermic reactions can become difficult to control on a larger scale. orgsyn.org The use of an internal thermometer and controlled addition of reagents is crucial to maintain the desired reaction temperature and prevent runaway reactions. orgsyn.org

Mixing: Efficient stirring is essential to ensure homogeneity and consistent reaction rates, especially in heterogeneous mixtures.

Purification: Purification methods that are practical on a small scale, such as column chromatography, may become cumbersome and expensive for larger quantities. orgsyn.org Recrystallization or distillation are often preferred for large-scale purification. google.comorgsyn.org

Safety: The handling of larger quantities of potentially hazardous reagents requires more stringent safety protocols and appropriate personal protective equipment. sigmaaldrich.com

A detailed procedure for a Wittig-type olefination reaction in Organic Syntheses highlights several of these scale-up considerations. orgsyn.org The procedure emphasizes the importance of a thorough risk assessment, the use of a Schlenk line for air-sensitive reagents, and careful control of the reaction temperature during the addition of an exothermic reagent. orgsyn.org The workup procedure is also designed to be scalable, involving extractions and a final purification by column chromatography, which, while noted as potentially cumbersome for very large scales, is detailed for a specific laboratory-scale-up. orgsyn.org

Applications of 2,3 Difluoro 5 Formylbenzonitrile As a Building Block

Precursor for the Synthesis of Heterocyclic Compounds

The compound is a valuable precursor for creating heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. google.com For instance, it is used in the preparation of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. google.com This reaction involves the condensation of 2,3-Difluoro-5-formylbenzonitrile with dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate in the presence of a base. google.com The resulting product is a key intermediate for more complex heterocyclic systems. google.com The general approach often involves the reaction of the formyl group to build the new ring system.

Pyranopyrimidines, a class of heterocyclic compounds with significant biological and physiological activity, can be synthesized using multicomponent reactions that could potentially involve derivatives of benzonitriles. nih.gov These reactions often proceed through Knoevenagel condensation followed by Michael addition and intramolecular cyclocondensation. nih.gov

Intermediate in the Construction of Complex Organic Molecules

Beyond simple heterocycles, this compound is an essential intermediate in the multi-step synthesis of complex organic molecules. guidechem.com A notable example is its use in the synthesis of the Olaparib intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid. guidechem.com This process highlights the compound's role in building intricate molecular architectures through a sequence of reactions. guidechem.com The synthesis involves reacting a dichloromethane (B109758) solution of 2-fluoro-5-formylbenzonitrile (B141211) with other reagents in a microchannel modular reaction device to produce 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile, which is then further reacted to obtain the desired Olaparib intermediate. guidechem.com

Role in the Development of Targeted Organic Molecules for Biomedical Research

The unique structural features of this compound make it a valuable scaffold in the design of molecules for biomedical applications, particularly in the development of targeted therapies.

One of the most significant applications of this compound is as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. google.comresearchgate.net PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways like BRCA1 or BRCA2 mutations. google.comnih.gov this compound is a key component in the synthesis of various heterocyclic derivatives that have shown potential as PARP inhibitors. google.com These inhibitors work by a principle known as synthetic lethality, where the combination of a genetic defect in the cancer cell and the inhibition of PARP leads to cell death. nih.gov

Intermediate/ProductPrecursorApplication
2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrileThis compoundPrecursor for PARP inhibitors google.com
2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acidThis compoundIntermediate for Olaparib synthesis guidechem.com

The core structure of this compound is being utilized in the design of novel drug candidates beyond PARP inhibitors. guidechem.com For example, it is a building block for the hypoxia-inducible factor-2α (HIF-2α) inhibitor, belzutifan (B610325) (PT2977). nih.gov Belzutifan is an FDA-approved treatment for von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. nih.gov The synthesis of belzutifan involves a multi-step process where the benzonitrile (B105546) moiety is a key component of the final complex molecule. nih.gov

Potential in Advanced Materials Science Applications

The fluorinated nature of this compound suggests its potential use in the development of advanced materials. Fluorinated compounds often exhibit unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. While direct applications are still under exploration, its derivatives are being investigated in areas like organic electronics and specialty polymers where the presence of fluorine can be advantageous. For example, fluorinated benzonitrile derivatives are considered as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials.

Agrochemical Research Potential

In the field of agrochemical research, the introduction of fluorine atoms into molecules is a common strategy to enhance their biological activity and metabolic stability. The structural motifs present in this compound make it a candidate for the synthesis of novel pesticides and herbicides. chemicalbook.com The nitrile group and the fluorinated benzene (B151609) ring are functionalities that can be tailored to interact with specific biological targets in pests or weeds.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecule's structure. For 2,3-Difluoro-5-formylbenzonitrile, the spectra are characterized by absorption or scattering bands corresponding to its nitrile, aldehyde, and fluorinated benzene (B151609) ring moieties.

While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be predicted based on established data for related structures. nih.govresearchgate.net Quantum chemical calculations, often employing density functional theory (DFT), can further refine these predictions and aid in the precise assignment of vibrational modes. nih.govmdpi.com

Key Expected Vibrational Frequencies:

Nitrile (C≡N) stretching: A sharp, intense band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.

Aldehyde (C=O) stretching: A strong, sharp absorption is anticipated around 1700-1715 cm⁻¹ for the carbonyl group of the formyl substituent.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

C-F stretching: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ range. ossila.com

Aldehyde C-H stretching: This often presents as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

The complementary nature of FTIR and FT-Raman is particularly useful; vibrations that are weak in one technique may be strong in the other, allowing for a more complete structural picture. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Nitrile C≡N stretch 2220 - 2240 Strong, Sharp
Aldehyde C=O stretch 1700 - 1715 Strong, Sharp
Aromatic C-H stretch 3000 - 3100 Medium to Weak
Aromatic C=C stretch 1400 - 1600 Medium to Strong
Fluoroaromatic C-F stretch 1100 - 1300 Strong
Aldehyde C-H stretch ~2850, ~2750 Weak

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. beilstein-journals.org By analyzing the magnetic properties of atomic nuclei—primarily ¹H (proton), ¹³C (carbon-13), and in this case, ¹⁹F (fluorine-19)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.orgnih.gov

For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide definitive structural proof.

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton and the two aromatic protons. The aldehyde proton (CHO) would appear as a distinct singlet far downfield, typically in the δ 9.9-10.1 ppm range. rsc.org The two aromatic protons would appear as complex multiplets due to coupling with each other (H-H coupling) and with the two adjacent fluorine atoms (H-F coupling).

¹³C NMR: The carbon-13 NMR spectrum would account for all eight carbon atoms in the molecule. youtube.com Characteristic signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the aldehyde carbonyl carbon (CHO) near δ 190 ppm, and the aromatic carbons. The carbons directly bonded to fluorine (C-F) would appear as doublets due to one-bond C-F coupling, and their chemical shifts would be significantly influenced by the fluorine atoms' high electronegativity. chemicalbook.com Quaternary carbons, such as the one bearing the nitrile group and those attached to fluorine, often exhibit lower intensity signals. youtube.com

¹⁹F NMR: The fluorine-19 NMR spectrum would provide direct information about the fluorine environments and would be crucial for confirming their positions on the aromatic ring.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity / Coupling
¹H Aldehyde (-CHO) 9.9 - 10.1 Singlet (s)
¹H Aromatic (H-4/H-6) 7.7 - 8.1 Multiplet (m)
¹³C Aldehyde (-CHO) ~190 Doublet (from C-H coupling)
¹³C Aromatic (C-F) 150 - 165 Doublet (large ¹JCF)
¹³C Aromatic (C-H) 115 - 130 Multiplet
¹³C Aromatic (C-CN, C-CHO) 110 - 140 Multiplet
¹³C Nitrile (-CN) 115 - 120 Singlet or Triplet (small JCCF)

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy. The calculated exact mass for C₈H₃F₂NO is 167.0182.

In the context of synthesis, MS techniques are invaluable for monitoring reaction progress. By analyzing small aliquots from a reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product, this compound, as well as any intermediates or byproducts.

A particularly powerful method for quantitative analysis and reaction monitoring is Multiple Reaction Monitoring (MRM), often coupled with liquid chromatography (LC-MS/MS). nih.govresearchgate.net In an MRM experiment, a specific parent ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion is monitored in the second mass analyzer. researchgate.net This two-stage filtering provides exceptional sensitivity and selectivity, allowing for the accurate quantification of the target compound even in complex mixtures without extensive purification. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive, high-resolution data on its molecular structure.

The analysis would yield:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the benzene ring, nitrile, and formyl groups.

Molecular conformation: The exact orientation of the formyl group relative to the aromatic ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as dipole-dipole forces or π-stacking, which govern the material's bulk properties. mdpi.com

While no public crystal structure for this compound is currently available, data from related halogenated aromatic compounds show how such interactions dictate crystal packing. mdpi.com This information is crucial for understanding the compound's physical properties and for materials science applications.

Theoretical and Computational Studies of 2,3 Difluoro 5 Formylbenzonitrile

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For a molecule like 2,3-Difluoro-5-formylbenzonitrile, methods such as DFT, particularly with hybrid functionals like B3LYP, and ab initio methods would be the standard approach. nih.govnih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

Determination of Equilibrium Geometry and Molecular Conformations

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the planar benzene (B151609) ring and its substituents. Conformational analysis would also be crucial to identify different spatial arrangements of the formyl group relative to the ring and to determine the most stable conformer. beilstein-journals.org

Prediction and Interpretation of Vibrational Spectra

Once the equilibrium geometry is established, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. elixirpublishers.com The analysis of these spectra helps to confirm the molecular structure and provides insights into the strength of the chemical bonds. For instance, the characteristic stretching frequencies of the nitrile (C≡N), carbonyl (C=O), and carbon-fluorine (C-F) bonds would be of particular interest.

Analysis of Electronic Structure (HOMO/LUMO Energies and Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods are used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. The analysis would also involve mapping the electron density to understand the charge distribution and identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrophilic and nucleophilic sites. nih.gov

Molecular Descriptors and Reactivity Prediction

From the electronic structure calculations, various molecular descriptors can be derived to quantify reactivity. These include ionization potential, electron affinity, electronegativity, and chemical hardness. These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions.

Conformational Analysis and Stability Studies

A detailed conformational analysis would explore the potential energy surface of the molecule by systematically rotating the formyl group. This would identify the global minimum energy conformer and any other low-energy conformers, as well as the energy barriers between them. beilstein-journals.orgssbodisha.ac.in Such studies are vital for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Investigation of Kinetic and Thermodynamic Stability

The thermodynamic stability of this compound would be assessed by calculating its enthalpy of formation. osti.gov This value indicates the energy released or absorbed when the molecule is formed from its constituent elements and is a fundamental measure of its stability. Kinetic stability, on the other hand, relates to the energy barrier for decomposition or reaction. The HOMO-LUMO gap provides a first approximation of kinetic stability, with a larger gap suggesting greater resistance to chemical change. researchgate.nettudelft.nl

Computational Mechanistic Studies of Reactions

Information regarding computational mechanistic studies of reactions involving this compound is not available in the public domain based on the conducted research.

Q & A

Q. What are the recommended synthesis routes for 2,3-Difluoro-5-formylbenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via formylation of a fluorinated benzonitrile precursor. For example, 2-Fluoro-5-formylbenzonitrile (a structurally related compound) was synthesized using reductive amination or condensation reactions, achieving 61% yield under optimized conditions (General Procedure B, Sequence A) . Key factors include temperature control (e.g., 0°C to room temperature), stoichiometric ratios of reagents (e.g., 1:2 amine:aldehyde), and purification via column chromatography. For 2,3-difluoro derivatives, selective fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) may be required to introduce the second fluorine atom.

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H NMR : Look for characteristic peaks: aldehyde proton (~9.8–10.0 ppm), aromatic protons in the difluoro-substituted region (7.5–8.0 ppm), and nitrile group absence (no proton signal). For example, 2-Fluoro-5-formylbenzonitrile showed aromatic protons at δ 7.66–7.56 ppm and δ 7.17 ppm .
  • FT-IR : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2230 cm⁻¹) functional groups.
  • Mass Spectrometry : Molecular ion peaks should align with the molecular weight (e.g., C8H4F2NO = 169.13 g/mol for related compounds) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorinated nitriles.
  • Conduct a risk assessment addressing flammability (nitrile group), reactivity with nucleophiles, and inhalation hazards .
  • Store in airtight containers under inert gas (e.g., N2) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated benzaldehyde derivatives?

  • Methodological Answer :
  • Case Study : In 2-Fluoro-5-formylbenzonitrile , conflicting NOE (Nuclear Overhauser Effect) signals may arise due to rotational isomerism. Use variable-temperature NMR to track dynamic behavior or employ DFT calculations to predict stable conformers .
  • Cross-Validation : Compare experimental data with computational spectra (e.g., using Gaussian or ORCA software) and reference databases like PubChem or Reaxys .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to fluorine substituents).
  • Use software like Schrödinger’s Jaguar to simulate transition states and activation energies for SNAr reactions with amines or thiols .

Q. How to design bioactivity assays for derivatives of this compound targeting enzyme inhibition?

  • Methodological Answer :
  • Enzyme Selection : Prioritize enzymes with fluorophilic active sites (e.g., kinases or cytochrome P450 isoforms).
  • Assay Workflow :

Synthesize Schiff base derivatives via condensation with primary amines.

Screen against enzyme panels using fluorescence-based kinetic assays (e.g., NADPH depletion for oxidoreductases).

Validate hits with ITC (isothermal titration calorimetry) for binding affinity determination .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The aldehyde group may undergo hydration or acetal formation, while the nitrile remains stable. Monitor via pH-dependent NMR.
  • Basic Conditions : Base-induced hydrolysis of nitrile to amide is unlikely due to electron-withdrawing fluorine substituents, but the aldehyde may oxidize to carboxylic acid. Use TLC or HPLC to track degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.